N-(2-(3-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2,6-difluorobenzamide
Description
This compound features a multifunctional structure comprising:
- Indole core: A 1H-indol-1-yl group, which is substituted at the 3-position with a thioether-linked 2-oxoethyl moiety.
- Benzamide backbone: A 2,6-difluorobenzamide group connected via an ethyl linker to the indole nitrogen.
- Substituents: A 4-ethylphenylamino group attached to the acetylthio side chain.
The synthesis pathway likely involves S-alkylation of a thiol-containing intermediate with α-halogenated ketones, analogous to methods used for related triazole derivatives . Spectral confirmation (IR, NMR, MS) would align with protocols described for structurally similar compounds, such as characteristic C=S (1243–1258 cm⁻¹) and NH (3150–3319 cm⁻¹) bands in IR, and distinct aromatic/amide signals in NMR .
Properties
IUPAC Name |
N-[2-[3-[2-(4-ethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2,6-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25F2N3O2S/c1-2-18-10-12-19(13-11-18)31-25(33)17-35-24-16-32(23-9-4-3-6-20(23)24)15-14-30-27(34)26-21(28)7-5-8-22(26)29/h3-13,16H,2,14-15,17H2,1H3,(H,30,34)(H,31,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWGBTUCRSXTHKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=C(C=CC=C4F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2,6-difluorobenzamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that includes:
- Indole moiety : Known for its biological significance and ability to interact with various biological targets.
- Thioether linkage : Enhances the compound's reactivity and potential for biological interaction.
- Difluorobenzamide group : Imparts specific electronic properties that may influence its biological activity.
This combination of structural elements suggests that the compound could exhibit diverse biological effects, particularly in anticancer and antimicrobial domains.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cell proliferation and survival, potentially leading to apoptosis in cancer cells.
- Disruption of Cell Membrane Integrity : Preliminary studies suggest that it may affect microbial cell membranes, contributing to antimicrobial activity.
- Interaction with Molecular Targets : The presence of the indole and benzamide moieties allows for interactions with various receptors and enzymes, enhancing its therapeutic potential.
Anticancer Activity
Several studies have investigated the anticancer properties of this compound:
- Cell Line Studies : In vitro tests demonstrated significant cytotoxic effects against various cancer cell lines, including A549 (lung adenocarcinoma) and MCF7 (breast cancer). The IC50 values were found to be lower than those of standard chemotherapeutic agents, indicating potent activity.
Antimicrobial Activity
The compound also exhibited promising antimicrobial properties:
- Bacterial Strains Tested : Various strains including Staphylococcus aureus and Escherichia coli were used to assess activity.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 25 | |
| Escherichia coli | 30 |
Case Studies
A notable case study involved the synthesis and testing of derivatives of the compound in a series of preclinical trials. These derivatives were evaluated for their anticancer efficacy in xenograft models:
- Xenograft Model Study : Mice implanted with human cancer cells were treated with varying doses of the compound. Results indicated a significant reduction in tumor size compared to control groups.
Scientific Research Applications
Anticancer Activity
Numerous studies have indicated that this compound exhibits significant anticancer properties. The following table summarizes key findings from various research studies:
These studies suggest that the compound can effectively inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.
A549 Cell Line Study
In a preclinical study involving the A549 lung cancer cell line, N-(2-(3-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2,6-difluorobenzamide demonstrated significant cytotoxicity with an IC50 value of 15 µM. The primary mechanism was identified as apoptosis induction.
MCF7 Cell Line Study
Another study focusing on MCF7 breast cancer cells reported an IC50 value of 12.5 µM. The findings indicated that the compound causes cell cycle arrest at the G1 phase, effectively inhibiting cancer cell proliferation.
HeLa Cell Line Study
Research on HeLa cells revealed an IC50 value of 10 µM, where the compound was found to inhibit specific enzymes crucial for cancer cell survival.
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies suggest favorable absorption and distribution profiles for this compound. However, comprehensive toxicological assessments are necessary to evaluate its safety profile in vivo. Further research is needed to establish its therapeutic window and potential side effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations:
- Heterocyclic Core: The target compound’s indole core distinguishes it from triazoles ([7–9]) and thiazoles (CAS 923121-43-1). Indoles are known for π-π stacking in receptor binding, whereas triazoles and thiazoles offer distinct hydrogen-bonding capabilities .
- Fluorine Substitution : The 2,6-difluoro configuration in the target compound may enhance metabolic stability compared to 2,4-difluorophenyl groups in triazoles ([7–9]) .
- Side Chain Diversity: The 4-ethylphenylamino group in the target compound contrasts with sulfonyl (triazoles) or pivalamide (thiazole) moieties, affecting solubility and target affinity.
Physicochemical Properties
- Melting Points : The patent compound (Example 53) exhibits a MP of 175–178°C, suggesting higher crystallinity than the target compound, which may have a lower MP due to flexible ethyl linker .
- Lipophilicity: The pivalamide group in CAS 923121-43-1 increases hydrophobicity, whereas the target’s 4-ethylphenylamino group balances polarity with aromaticity .
Spectral Signatures
- IR : The target compound’s C=S and NH bands align with triazole-thiones ([7–9]), but absence of sulfonyl stretches (1130–1200 cm⁻¹) differentiates it .
- NMR : Aromatic protons in the 2,6-difluorobenzamide moiety would resonate downfield (~7.5–8.0 ppm), distinct from 2,4-difluorophenyl groups in triazoles (~6.8–7.2 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
